![molecular formula C11H11NS B1582290 2-Methyl-4-(p-tolyl)thiazole CAS No. 66047-73-2](/img/structure/B1582290.png)
2-Methyl-4-(p-tolyl)thiazole
Overview
Description
2-Methyl-4-(p-tolyl)thiazole is an organic compound that belongs to the thiazole family of heterocyclic compounds. It is a yellowish-colored liquid that has a strong odor and is used in the synthesis of various organic compounds. This compound is also used in scientific research applications due to its unique properties and mechanism of action.
Scientific Research Applications
Organic Electronics
Thiazolothiazole ring system, which includes “2-Methyl-4-(p-tolyl)thiazole”, has gained significant attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Optoelectronic Devices
“2-Methyl-4-(p-tolyl)thiazole” is widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Its unique properties make it an ideal candidate for these applications.
Synthesis of Heterocyclic Moieties
A classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo[4,5-d][1,3]thiazole . “2-Methyl-4-(p-tolyl)thiazole” plays a crucial role in this process.
Antioxidant Applications
Thiazole derivatives, including “2-Methyl-4-(p-tolyl)thiazole”, have been found to act as antioxidant molecules . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Anti-inflammatory Applications
“2-Methyl-4-(p-tolyl)thiazole” has shown significant anti-inflammatory activities . It can be used in the development of drugs for treating various inflammatory conditions.
Antimicrobial Applications
Thiazole compounds have been found to possess antimicrobial properties . “2-Methyl-4-(p-tolyl)thiazole” can be used in the development of new antimicrobial drugs.
Antifungal Applications
Thiazole derivatives have been found to have antifungal activities . “2-Methyl-4-(p-tolyl)thiazole” can be used in the development of antifungal drugs.
Antiviral Applications
Thiazole compounds, including “2-Methyl-4-(p-tolyl)thiazole”, have been found to possess antiviral properties . They can be used in the development of new antiviral drugs.
properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWGSWPXYCNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349855 | |
Record name | 2-Methyl-4-(p-tolyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(p-tolyl)thiazole | |
CAS RN |
66047-73-2 | |
Record name | 2-Methyl-4-(p-tolyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-(4-methylphenyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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